5-(4-Isobutoxyphenyl)oxazole-2-carboxylicacid
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Overview
Description
5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid is an organic compound with the molecular formula C14H15NO4 and a molecular weight of 261.27 g/mol . It belongs to the class of aryl compounds and is characterized by the presence of an oxazole ring substituted with a carboxylic acid group and an isobutoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-isobutoxybenzaldehyde with an appropriate nitrile to form the oxazole ring, followed by carboxylation to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of 5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron (Fe) or aluminum chloride (AlCl3) under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-2-oxazolecarboxylic acid: Similar structure but lacks the isobutoxy group.
4-Isobutoxybenzoic acid: Contains the isobutoxy group but lacks the oxazole ring.
2-Oxazolecarboxylic acid: Contains the oxazole ring and carboxylic acid group but lacks the phenyl and isobutoxy groups.
Uniqueness
5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid is unique due to the presence of both the isobutoxyphenyl group and the oxazole ring with a carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C14H15NO4 |
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Molecular Weight |
261.27 g/mol |
IUPAC Name |
5-[4-(2-methylpropoxy)phenyl]-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C14H15NO4/c1-9(2)8-18-11-5-3-10(4-6-11)12-7-15-13(19-12)14(16)17/h3-7,9H,8H2,1-2H3,(H,16,17) |
InChI Key |
PRUVCEDIVPNYIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)O |
Origin of Product |
United States |
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